molecular formula C17H23FN2O5S B11501579 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate

Cat. No.: B11501579
M. Wt: 386.4 g/mol
InChI Key: JJQBEQCUZLYYNN-KNVGNIICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinolizidine core, a fluorophenoxy group, and a sulfonylcarbamate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the quinolizidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorophenoxy group is usually carried out via nucleophilic substitution reactions, where a fluorophenol derivative reacts with an appropriate leaving group on the quinolizidine core. The final step involves the formation of the sulfonylcarbamate moiety, which can be accomplished through the reaction of the intermediate with a sulfonyl chloride and a carbamate source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated analogs.

Scientific Research Applications

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: A compound with a similar quinolizidine core but different functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties.

    Fluorine Compounds: Compounds containing fluorine atoms, which can exhibit similar reactivity patterns.

Uniqueness

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate is unique due to its combination of a quinolizidine core, a fluorophenoxy group, and a sulfonylcarbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H23FN2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(4-fluorophenoxy)sulfonylcarbamate

InChI

InChI=1S/C17H23FN2O5S/c18-14-6-8-15(9-7-14)25-26(22,23)19-17(21)24-12-13-4-3-11-20-10-2-1-5-16(13)20/h6-9,13,16H,1-5,10-12H2,(H,19,21)/t13-,16?/m0/s1

InChI Key

JJQBEQCUZLYYNN-KNVGNIICSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=CC=C(C=C3)F

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.